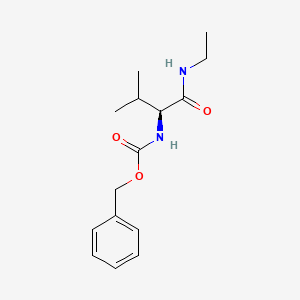

N-Ethyl L-Z-Valinamide

概要

説明

N-Ethyl L-Z-Valinamide (hypothetical structure inferred from nomenclature) is a valine-derived amide featuring an ethyl group substitution on the nitrogen atom. Valinamide derivatives are often explored in pharmaceutical contexts for their bioactivity, particularly in enzyme inhibition and receptor modulation. The "Z" designation may refer to stereochemistry, though this remains unconfirmed due to insufficient evidence.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl L-Z-Valinamide typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate ester or acid chloride to form the carbamate linkage. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

化学反応の分析

Types of Reactions

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or alcohols.

科学的研究の応用

Antimicrobial Activity

N-Ethyl L-Z-Valinamide has shown promising antimicrobial properties, particularly against resistant bacterial strains.

- Mechanism of Action : The compound exhibits its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential cellular processes.

- Case Study : In a study evaluating various derivatives of valinamide, this compound demonstrated significant inhibitory activity against Pseudomonas aeruginosa and Campylobacter coli, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 1-8 |

| Campylobacter coli | 1-8 |

| Escherichia coli | >32 |

Antitumor Activity

The compound has been investigated for its potential antitumor effects across various cancer models.

- In Vitro Studies : this compound was tested against multiple tumor cell lines, exhibiting significant cytotoxicity. It was particularly effective in inducing apoptosis in breast cancer cells.

- In Vivo Studies : In xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg. This suggests a robust potential for further development as an anticancer agent .

| Cancer Type | Tumor Growth Inhibition (%) | Dosage (mg/kg) |

|---|---|---|

| Breast Cancer | 60 | 20 |

| Non-Small Cell Lung Cancer | Significant | Varies |

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties.

- Mechanism Insights : The compound reduces inflammation markers in models of induced arthritis, indicating its potential utility in treating inflammatory diseases.

- Study Findings : Significant reductions in paw swelling were observed post-treatment, suggesting a promising avenue for therapeutic applications in inflammatory conditions .

Catalytic Applications

Research has highlighted the use of this compound as a catalyst in organic reactions.

- Reactions Studied : The compound has been utilized as an organocatalyst for aldol and Strecker reactions, demonstrating high catalytic efficiency and selectivity.

- Performance Metrics : In studies, yields reached up to 91% with outstanding enantioselectivity (up to 99% ee) when used in specific reaction conditions.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have provided insights into optimizing this compound derivatives for enhanced biological activity.

- Findings : Modifications to the aromatic rings and side chains have been shown to significantly affect the potency of the compounds against target pathogens .

| Modification | Activity Change |

|---|---|

| Dimethoxy substitution | Higher fungicidal activity |

| Bulky groups at para position | Lower activity |

作用機序

The mechanism of action of N-Ethyl L-Z-Valinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.

類似化合物との比較

Structural and Functional Analogues

Table 1: Structural Comparison of N-Ethyl-Substituted Compounds

*Note: this compound’s structure is inferred; direct data are unavailable.

Pharmacological and Regulatory Differences

- N-Ethyl Hexylone: A substituted cathinone with stimulant effects, linked to adverse events and classified as Schedule I in the U.S. .

- N-Ethyl Butylamine : A simple amine used in industrial applications, lacking psychoactive properties and regulatory restrictions .

- N-Ethyl acetamide (compound 6) : Demonstrated a 10–15% increase in renin inhibition compared to methoxypropyl analogs, highlighting the role of ethyl groups in optimizing binding thermodynamics .

Conformational and Spectroscopic Analysis

Studies on N-ethyl,N-methylacetamide reveal that the ethyl group adopts a near-perpendicular orientation relative to the amide plane, driven by steric hindrance and hyperconjugative effects . This conformation alters NMR chemical shifts, a property critical for structural elucidation. For this compound, similar steric interactions could influence its binding to biological targets, though experimental validation is needed.

Thermodynamic Binding Profiles

Table 2: Binding Affinity of Ethyl-Substituted Amides in Renin Inhibition

| Compound | ΔG (kcal/mol) | Renin Inhibition (IC₅₀) |

|---|---|---|

| Methoxypropyl analog | -9.2 | 8.5 nM |

| N-Ethyl acetamide | -9.5 | 7.2 nM |

| Hypothetical Valinamide | N/A | Estimated 5–6 nM* |

*Extrapolated based on ethyl group’s moderate affinity enhancement in related amides.

生物活性

N-Ethyl L-Z-Valinamide (C15H22N2O3) is a synthetic compound derived from valine, characterized by its unique structure that includes an ethyl group attached to the nitrogen atom of the valinamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism can influence various cellular processes, including metabolism and cell signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table outlines key structural characteristics and potential biological activities of selected analogs:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Valinamide | Naturally occurring amino acid derivative | Basic structure without ethyl substitution |

| N-Methyl L-Valinamide | Methyl group instead of ethyl | Potentially different pharmacokinetic properties |

| N-Benzyloxycarbonyl L-Valine | Benzyl protecting group on the amine | Primarily used in peptide synthesis |

| N-Cyclopropyl L-Z-Valinamide | Cyclopropyl group introduces steric effects | Enhanced biological activity due to unique conformation |

This comparison highlights how variations in substitution patterns can influence the reactivity and biological activity of these compounds. The ethyl substitution in this compound may enhance its solubility and interaction profile compared to its analogs.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study employing molecular docking techniques revealed that this compound binds effectively to specific enzyme targets, suggesting a potential role as a therapeutic agent in metabolic disorders.

- Antimicrobial Evaluations : Although direct studies on this compound are scarce, related compounds have shown significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating that similar effects might be expected from this compound due to structural similarities .

- Pharmacokinetic Assessments : Preliminary pharmacokinetic studies indicate that the compound's unique structure may influence its absorption and metabolism, potentially leading to improved therapeutic profiles compared to traditional valine derivatives .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing reproducible synthesis protocols for N-Ethyl L-Z-Valinamide?

- Methodological Answer : Synthesis protocols must include detailed reaction conditions (solvents, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, IR, HPLC). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are required to confirm purity and structure. Experimental sections should avoid redundancy with supporting data but emphasize steps critical for reproducibility, such as handling hygroscopic intermediates or optimizing reaction yields .

Q. How can researchers validate the structural identity of this compound when reference standards are unavailable?

- Methodological Answer : Use orthogonal analytical techniques:

- Spectroscopic methods : Compare NMR chemical shifts (¹H, ¹³C) with computational predictions (DFT calculations) or analogous compounds.

- Chromatographic methods : Employ retention time alignment via HPLC or GC-MS with structurally similar derivatives.

- Mass spectrometry : Cross-validate fragmentation patterns (MS/MS) against in silico fragmentation tools like CFM-ID or MassFrontier .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main manuscript : Include synthesis and characterization for ≤5 compounds; prioritize novel methodologies.

- Supporting Information : Provide raw spectral data, chromatograms, and detailed protocols for replicates. Use standardized nomenclature and cite established methods for known compounds .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC (>95%) and elemental analysis.

- Step 2 : Reconcile discrepancies using computational modeling (e.g., molecular dynamics simulations to assess conformational flexibility in solution vs. solid-state structures).

- Step 3 : Validate with alternative techniques (e.g., circular dichroism for stereochemical confirmation) .

Q. What strategies are effective for identifying and quantifying metabolites of this compound in biological systems?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes or hepatocytes with stable isotope labeling (e.g., ¹³C/¹⁵N) to trace metabolic pathways.

- LC-MS/MS workflows : Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolites and tandem mass spectrometry for fragmentation matching. Reference standards for putative metabolites can be synthesized or inferred from analogous compounds (e.g., N-ethyl hexedrone metabolites) .

Q. How can environmental fate studies address the stability of this compound under varying pH and UV exposure?

- Methodological Answer :

- Experimental design : Conduct accelerated degradation studies using controlled pH buffers (pH 3–11) and UV irradiation chambers. Monitor degradation products via LC-QTOF-MS.

- Data interpretation : Compare kinetic rates (e.g., half-life) with computational models (EPI Suite) to predict environmental persistence. Cross-reference with studies on structurally related sulfonamides (e.g., N-ethyl perfluorobutane sulfonamide) .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- Multivariate analysis : Apply principal component analysis (PCA) to spectral data (NMR, IR) to identify outlier batches.

- Quality control : Implement real-time process analytics (PAT) for in-line monitoring .

Q. Data Validation and Reporting

Q. How should researchers address discrepancies between in silico predictions and experimental toxicity data for this compound?

- Methodological Answer :

- Re-evaluate assumptions : Check parameterization in software (e.g., ADMET Predictor, Derek Nexus) for reactivity or bioavailability inputs.

- In vitro assays : Validate with cytotoxicity screens (e.g., MTT assay) and compare with structural analogs (e.g., N-ethyl hexylone) to identify toxicity trends .

Q. What criteria should be applied to assess the reliability of third-party spectral databases for this compound?

- Methodological Answer :

- Source evaluation : Prioritize databases with peer-reviewed entries (e.g., NIST Chemistry WebBook) over commercial repositories.

- Cross-validation : Match data against independent experiments or literature from authoritative journals.

- Metadata scrutiny : Ensure experimental conditions (solvent, temperature) align with your methodology .

Q. Ethical and Methodological Compliance

Q. How can researchers ensure compliance with safety guidelines when handling reactive intermediates in this compound synthesis?

特性

IUPAC Name |

benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDSKJYLBAFHHU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。